N1-Methylbenzene-1,2,4-triamine is a chemical compound with the molecular formula and a molecular weight of approximately 135.18 g/mol. It is classified as an aromatic amine due to its structure, which features a benzene ring substituted with three amino groups at the 1, 2, and 4 positions. This compound is notable for its potential pharmaceutical applications and has been the subject of various studies focusing on its synthesis and reactivity.
This compound is derived from benzene, a fundamental aromatic hydrocarbon. The classification of N1-Methylbenzene-1,2,4-triamine falls under the broader category of amines and aromatic compounds. It is specifically categorized as a triamine, indicating the presence of three amino (-NH2) groups in its structure. The compound can also be found in various patents related to pharmaceuticals, highlighting its significance in medicinal chemistry .
N1-Methylbenzene-1,2,4-triamine can be synthesized through several methods. One common approach involves the degradation of bendamustine hydrochloride, a chemotherapeutic agent. This process typically requires controlled conditions to ensure the successful formation of the triamine while minimizing by-products.
The synthesis may involve the following steps:
The molecular structure of N1-Methylbenzene-1,2,4-triamine features a benzene ring with three amino groups positioned at specific locations:
This arrangement contributes to its chemical properties and reactivity.
N1-Methylbenzene-1,2,4-triamine participates in various chemical reactions typical of amines:
These reactions often require specific conditions such as temperature control and the presence of catalysts or solvents to facilitate the desired transformations.
Relevant data from studies indicate that N1-Methylbenzene-1,2,4-triamine exhibits characteristics typical of primary amines .
N1-Methylbenzene-1,2,4-triamine has several scientific uses:
The systematic IUPAC name for this compound is N1-Methylbenzene-1,2,4-triamine, clearly indicating the methyl substitution on one nitrogen atom (N1) and the positions of the three amine groups on the benzene ring. This nomenclature follows the priority rules for substituted anilines established by the International Union of Pure and Applied Chemistry. The compound is also recognized by several synonyms across chemical databases and commercial catalogs, reflecting its roles in different contexts:
Table 1: Common Synonyms of N1-Methylbenzene-1,2,4-triamine
Synonym | Context of Use |
---|---|
Bendamustine Impurity 3 | Pharmaceutical impurity analysis |
1,2,4-Benzenetriamine, N1-methyl- | Chemical databases |
1-N-methylbenzene-1,2,4-triamine | Alternative numbering |
4-(Methylamino)benzene-1,2-diamine | Positional isomer specification |
These synonyms appear consistently across chemical vendor catalogs and pharmacological literature, with "Bendamustine Impurity 3" being particularly significant in pharmaceutical quality control [5] [7] [9].
The compound has the molecular formula C₇H₁₁N₃, consisting of seven carbon atoms, eleven hydrogen atoms, and three nitrogen atoms. This formula is consistently reported across multiple chemical databases and commercial product listings [3] [4] [5]. The molecular weight, calculated from this formula, is 137.18 g/mol. This value is verified through multiple independent sources including PubChem entries and chemical supplier specifications [3] [4] [6]. The structural representation can be unambiguously described by the SMILES notation NC1=CC(N)=CC=C1NC, which specifies the connectivity of atoms and the methyl substitution pattern on the nitrogen at the 1-position [3] [4] [6]. This linear notation precisely defines the molecular structure for computational chemistry applications and database searches.
N1-Methylbenzene-1,2,4-triamine is primarily associated with the CAS Registry Number 60651-29-8, which serves as its unique identifier in chemical databases and regulatory documentation [3] [4] [6]. This CAS number appears consistently across supplier catalogs, including AiFChem and BLDPharm, for the base compound. A related hydrochloride salt form is documented under CAS 169544756 (PubChem CID) [2]. Confusingly, the compound is also referenced under an alternative CAS number (1305319-65-6) specifically when designated as "Bendamustine Impurity 3" in pharmaceutical impurity catalogs [5] [7] [9]. This dual registry reflects its identification in different chemical contexts rather than representing different molecular structures.
Table 2: CAS Registry Numbers and Database Identifiers
Identifier Type | Number/Code | Associated Name/Context |
---|---|---|
Primary CAS Registry | 60651-29-8 | Base compound |
Pharmaceutical CAS | 1305319-65-6 | Bendamustine Impurity 3 |
PubChem CID (base) | 12296362 | n1-Methylbenzene-1,2,4-triamine |
PubChem CID (HCl salt) | 169544756 | Hydrochloride form |
MDL Number (MFCD) | MFCD00625949 | Experimental compound identifier |
Database cross-references include the MDL number MFCD00625949, which facilitates tracking in chemical inventory systems, and the InChIKey VILHLCVBOALKHX-UHFFFAOYSA-N, enabling digital representation and database searches [4] [9]. These identifiers collectively ensure precise referencing across chemical, analytical, and pharmacological contexts.
While explicit historical records of its initial synthesis are not detailed in the search results, the compound emerged prominently in pharmaceutical literature as analytical methodologies advanced to detect trace impurities in active pharmaceutical ingredients. Its significance grew with the development and regulatory approval of bendamustine hydrochloride, a nitrogen mustard-derived chemotherapeutic agent used in hematological malignancies [5] [9]. The identification and structural elucidation of N1-Methylbenzene-1,2,4-triamine as "Bendamustine Impurity 3" likely occurred during forced degradation studies and analytical method validation for bendamustine drug products. The compound is documented in chemical databases and commercial catalogs from at least 2018 onward, with suppliers like Hubei Jusheng Technology Co., Ltd., listing it as a research chemical [9]. Its appearance in PubChem entries further confirms its establishment in the chemical lexicon by 2019 [1] [2].
In pharmaceutical chemistry, N1-Methylbenzene-1,2,4-triamine serves a critical role as Bendamustine Impurity 3, a specified impurity in bendamustine hydrochloride formulations [5] [7] [9]. Regulatory guidelines (ICH Q3A/B) require strict monitoring and control of such impurities due to potential safety concerns. While not pharmaceutically active itself, its presence above threshold limits can indicate synthetic process variations or degradation pathways in the API manufacturing. Consequently, it is synthesized and characterized as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry, enabling accurate quantification during drug quality testing.
Chemical suppliers worldwide offer this compound specifically for pharmaceutical impurity research. Companies including BLDPharm, AiFChem, and Opulent Pharma list it under "Bendamustine Impurity 3" with specific catalog numbers and availability information [3] [4] [6]. Sourcing options include global shipping from stock locations in the United States, India, Germany, and China, with various packaging sizes (milligram to kilogram quantities) available for research purposes. Its synthesis and purification are conducted under strict quality controls to ensure suitability for analytical applications.
Table 3: Representative Sourcing Information for Research Use
Supplier | Catalog Number | Purity Specification | Packaging Options | Special Notes |
---|---|---|---|---|
BLDPharm | Not specified | Not specified | Cold-chain transportation | Global stock [3] |
AiFChem | ACOBAP655 | Analytical standard | Custom quantities | Research use only [4] |
Opulent Pharma | Not specified | 98% | 1kg, 5kg, 10kg, 25kg, 1MT | Bulk manufacturing [9] |
Synthonix | M43618 | 97% | 1g, 5g, 10g, 25g, 100g | US & Overseas stock [10] |
The compound exemplifies the crucial intersection between synthetic chemistry and pharmaceutical quality assurance, where structurally defined impurities serve as essential tools for ensuring drug safety and manufacturing consistency. Its continued relevance is tied to the clinical use of bendamustine and regulatory requirements for comprehensive impurity profiling in oncology drugs.
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1